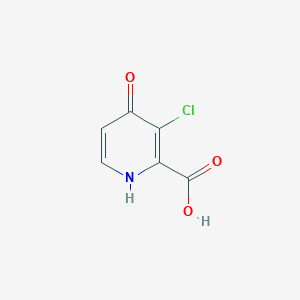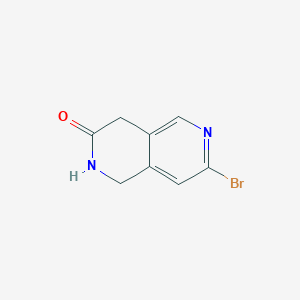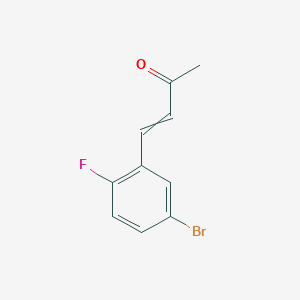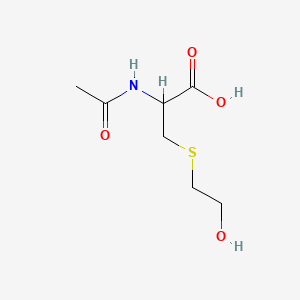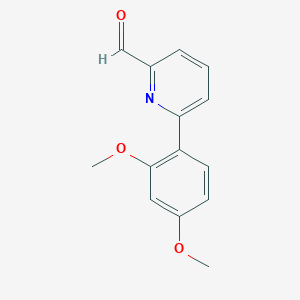
6-(2,4-Dimethoxyphenyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 2,4-dimethoxyphenyl group and an aldehyde functional group at the 2-position. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE typically involves the reaction of 2,4-dimethoxybenzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the aldehyde, followed by the addition of the pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis of this compound .
化学反応の分析
Types of Reactions
6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halides or amines in the presence of a base such as NaH or KOtBu.
Major Products Formed
Oxidation: 6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID.
Reduction: 6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-METHANOL.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-METHANOL: Similar structure but with a hydroxyl group instead of an aldehyde.
2,4-DIMETHOXYPHENYL-PYRIDINE: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
6-(2,4-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE is unique due to its combination of a pyridine ring, a 2,4-dimethoxyphenyl group, and an aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
6-(2,4-dimethoxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C14H13NO3/c1-17-11-6-7-12(14(8-11)18-2)13-5-3-4-10(9-16)15-13/h3-9H,1-2H3 |
InChIキー |
HJADLGZVJNPBFR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=CC=CC(=N2)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



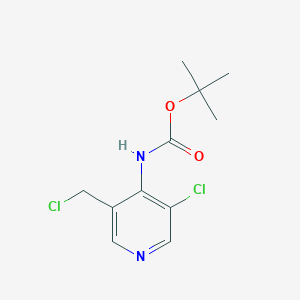
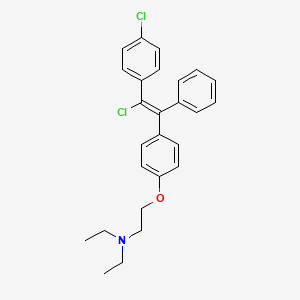

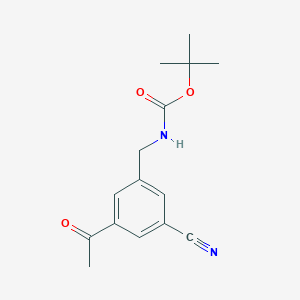
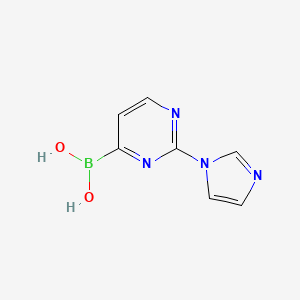
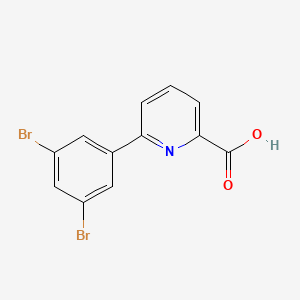
![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)
